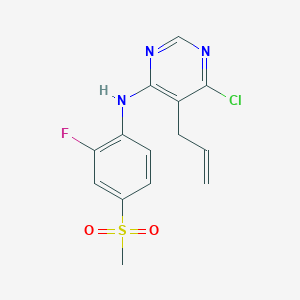
2-Chloro-5-cyanonicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-cyanonicotinic acid is a heterocyclic aromatic compound with the molecular formula C₇H₃ClN₂O₂ It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom at the second position and a cyano group at the fifth position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-5-cyanonicotinic acid typically involves the chlorination and cyanation of nicotinic acid derivatives. One common method includes the reaction of 2-hydroxypyridine with phosphorus oxychloride in the presence of an alkali to produce 2-chloro-3-cyanopyridine, which is then hydrolyzed to yield this compound .
Industrial Production Methods: Industrial production methods often involve the use of efficient oxidation catalysts such as acetylacetone molybdenum to achieve high yields. The process includes steps like carboxylation, chlorination, and hydrolysis under controlled conditions to ensure the purity and quality of the final product .
化学反应分析
Types of Reactions: 2-Chloro-5-cyanonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acid derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Use of oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
- Substituted pyridine derivatives.
- Carboxylic acids from hydrolysis of the cyano group.
科学研究应用
2-Chloro-5-cyanonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 2-Chloro-5-cyanonicotinic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .
相似化合物的比较
- 2-Chloronicotinic acid
- 5-Cyanonicotinic acid
- 2-Chloro-3-cyanopyridine
Comparison: 2-Chloro-5-cyanonicotinic acid is unique due to the simultaneous presence of both chlorine and cyano groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This dual substitution pattern makes it a valuable compound for various synthetic and research applications .
属性
分子式 |
C7H3ClN2O2 |
|---|---|
分子量 |
182.56 g/mol |
IUPAC 名称 |
2-chloro-5-cyanopyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3ClN2O2/c8-6-5(7(11)12)1-4(2-9)3-10-6/h1,3H,(H,11,12) |
InChI 键 |
ISJINFXUEGJXTJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1C(=O)O)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B11817545.png)










![2-methylpropyl (2R,3R,4R)-4-hydroxy-6-azaspiro[2.5]octane-2-carboxylate](/img/structure/B11817608.png)

